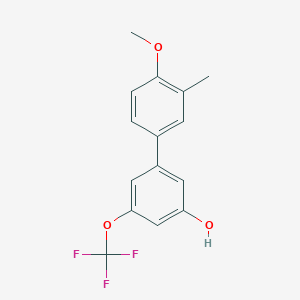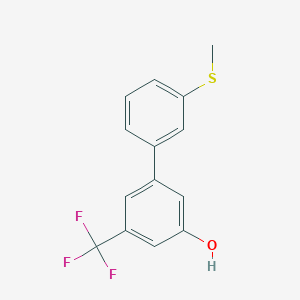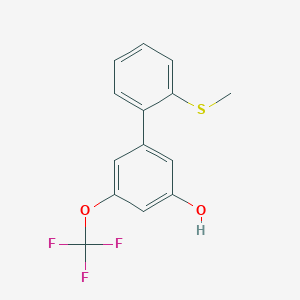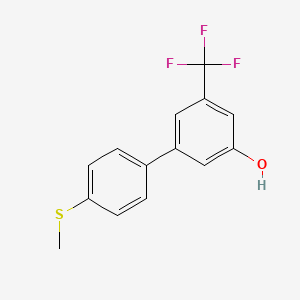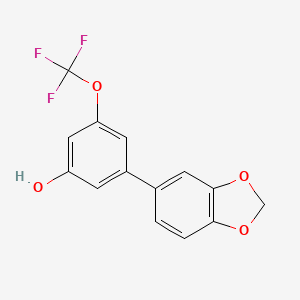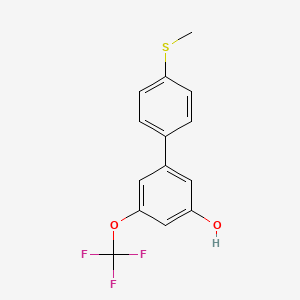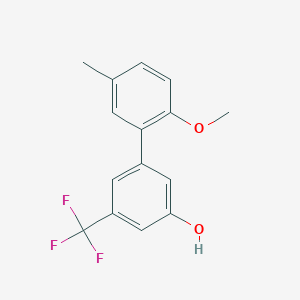
5-(2-Methoxy-5-methylphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxy-5-methylphenyl)-3-trifluoromethylphenol, or 5-MMPT-3-TFM, is a synthetic compound with a wide range of applications in the scientific research field. It is a phenolic compound, which is an aromatic compound containing a hydroxyl group. 5-MMPT-3-TFM is used in a variety of research applications, such as synthesis, biochemical and physiological effects, and drug development.
Aplicaciones Científicas De Investigación
5-MMPT-3-TFM is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a model compound for studying the structure and reactivity of other molecules. It is also used in drug discovery and development, as it has been shown to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 5-MMPT-3-TFM is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that play a role in inflammation, pain, and fever. Inhibition of COX-2 by 5-MMPT-3-TFM is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
5-MMPT-3-TFM has been shown to have anti-inflammatory and anti-cancer properties in animal models. In addition, it has been shown to reduce the production of proinflammatory cytokines and the expression of COX-2 in human cells. It has also been shown to modulate the immune system, reduce oxidative stress, and protect against DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-MMPT-3-TFM in laboratory experiments include its high purity (95%), its low cost, and its ease of synthesis. Additionally, it is a safe compound that is not toxic to humans or animals. The main limitation of using 5-MMPT-3-TFM in laboratory experiments is that its mechanism of action is not fully understood, so its effects may not be completely predictable.
Direcciones Futuras
The future directions for 5-MMPT-3-TFM research include further investigation of its mechanism of action, development of new synthesis methods, and exploration of its potential therapeutic applications. Additionally, further research is needed to determine its effects on other diseases, such as diabetes and cardiovascular disease. Finally, research should be conducted to determine the long-term safety and efficacy of 5-MMPT-3-TFM in humans.
Métodos De Síntesis
The synthesis of 5-MMPT-3-TFM involves the reaction of 2-methoxy-5-methylphenol with trifluoromethyl iodide in the presence of a base, such as sodium hydroxide. The reaction is conducted in a solvent, such as methanol, and the product is isolated by recrystallization. The purity of the product can be determined by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-9-3-4-14(20-2)13(5-9)10-6-11(15(16,17)18)8-12(19)7-10/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIDTHYZIXAKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686604 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-41-3 |
Source


|
| Record name | 2'-Methoxy-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








